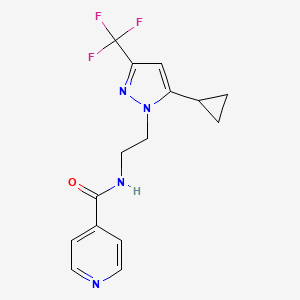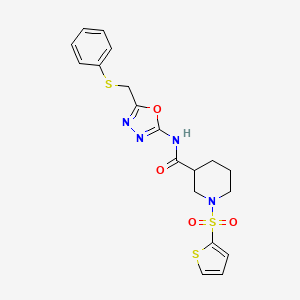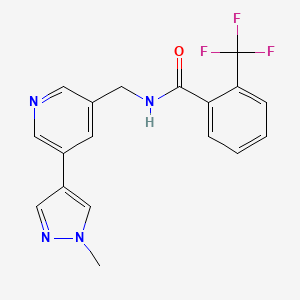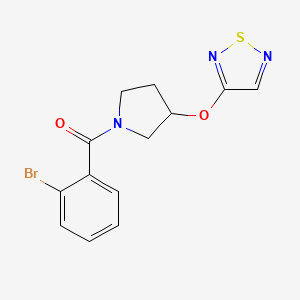
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a synthetic compound notable for its versatile applications in scientific research and industry. Its structure, characterized by a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, imparts unique chemical properties that make it of interest to various fields of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide generally involves the following steps:
Formation of the pyrazole ring: : Cyclopropyl ketone is reacted with hydrazine in the presence of an acid catalyst to form the pyrazole ring.
Introduction of trifluoromethyl group: : The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions (e.g., base-catalyzed reaction).
Attachment of the ethyl linker: : The pyrazole derivative is reacted with ethyl bromide under basic conditions to form the ethyl linker.
Coupling with isonicotinamide: : The final step involves coupling the pyrazole ethyl derivative with isonicotinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods often scale up the above synthetic steps using batch reactors. Continuous flow processes may also be employed to enhance efficiency and yield. Specific conditions such as temperature, pressure, and solvent systems are optimized to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction can occur under hydrogenation conditions using catalysts like palladium on carbon to reduce specific functional groups.
Substitution: : Halogen substitution reactions can occur at specific positions on the compound using halogenating reagents.
Oxidation: : Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: : Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: : Halogenating agents like N-bromosuccinimide in an organic solvent at controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield various oxidized pyrazole derivatives, while reduction can produce more saturated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating libraries of pyrazole-containing compounds for screening purposes.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to elucidate its mode of action.
Medicine: Medicinal research investigates the compound's potential as a therapeutic agent. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific diseases or biological pathways.
Industry: In industrial applications, it may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and specificity. By modulating the activity of these targets, the compound can influence various biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the cyclopropyl group, which may alter its chemical properties and biological activity.
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Lacks the trifluoromethyl group, resulting in different reactivity and interaction profiles.
N-(2-(5-cyclopropyl-3-methyl-1H-pyrazol-1-yl)ethyl)isonicotinamide: : Substitution of the trifluoromethyl group with a methyl group, affecting its electronic and steric properties.
Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isonicotinamide stands out due to the combination of the cyclopropyl and trifluoromethyl groups on the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguish it from its analogs.
Propriétés
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-9-12(10-1-2-10)22(21-13)8-7-20-14(23)11-3-5-19-6-4-11/h3-6,9-10H,1-2,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLYTLZTFDXSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2800757.png)
![2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B2800758.png)
![4-((4-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2800759.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2800763.png)

![N-(2,3-DIMETHYLPHENYL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2800767.png)
![2-(2,4-dimethylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2800768.png)

![3-(2-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2800771.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2800776.png)
